molecular formula C11H16FNO B1438278 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1019603-18-9

1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B1438278
CAS No.: 1019603-18-9
M. Wt: 197.25 g/mol
InChI Key: VCPUTTXYTNLILD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of an ethanamine backbone attached to a phenyl ring substituted with a fluorine atom at position 3 and an isopropyloxy group at position 4. Molecular Formula: C₁₁H₁₅FNO Molecular Weight: 195.24 g/mol (calculated). Key Features:

  • The fluoro substituent enhances electronegativity and metabolic stability.
  • The isopropyloxy group contributes to lipophilicity, improving membrane permeability.
    Availability: Supplied by Combi-Blocks (CAS 1019603-18-9) at 95% purity .

Properties

IUPAC Name

1-(3-fluoro-4-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUTTXYTNLILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable phenol derivative, such as 3-fluoro-4-hydroxybenzene.

    Etherification: The phenol derivative undergoes etherification with isopropyl bromide in the presence of a base like potassium carbonate to form 3-fluoro-4-(propan-2-yloxy)benzene.

    Amination: The resulting ether is then subjected to a nucleophilic substitution reaction with ethan-1-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and enzyme activities.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features
1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine (Target) 3-F, 4-isopropyloxy C₁₁H₁₅FNO 195.24 Balanced lipophilicity; potential CNS applications .
1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine 3-F, 4-methylpiperazine C₁₃H₂₀FN₃ 229.17 Piperazine moiety may enhance solubility and CNS receptor interactions .
1-[3-methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine 3-methoxy, 4-isopropyloxy C₁₂H₁₉NO₂ 209.29 Methoxy group reduces electronegativity; altered receptor binding .
1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3-F, 4-methyl, propanamine chain C₁₆H₁₈FN 243.32 Extended alkyl chain increases lipophilicity; potential bioavailability issues .
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 3-F, 4-methyl, branched amine C₁₁H₁₅FN 179.24 Steric hindrance from branching may reduce receptor affinity .
(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride 3-F, 4-pyrazole C₁₁H₁₃FN₃·HCl 245.71 Pyrazole heterocycle enhances selectivity for kinase targets .

Biological Activity

1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine (CAS No. 1019603-18-9) is an organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom, a propan-2-yloxy group, and an ethan-1-amine moiety attached to a phenyl ring. Its molecular formula is C11H16FNO, and it has a molecular weight of 197.25 g/mol. The presence of the fluorine atom enhances its binding affinity to various biological targets due to its electronegativity and ability to form hydrogen bonds.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes:

  • Dopamine Receptors : It has been investigated for its potential as a selective agonist for dopamine D3 receptors (D3R). Studies indicate that the compound promotes β-arrestin translocation and G protein activation, demonstrating significant selectivity for D3R over other dopamine receptors .
  • Serotonin Receptors : The compound may also interact with serotonin receptors, which are crucial for various physiological processes, including mood regulation and neuroprotection .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Biological TargetActivity TypeEC50 (nM)IC50 (nM)Remarks
D3 Dopamine ReceptorAgonist710 ± 150-Potent agonist with selective activity
D2 Dopamine ReceptorAntagonist-15,700 ± 3,000Weak antagonist activity observed
Serotonin ReceptorsUnknown--Potential interactions require further investigation

Case Study 1: D3R Selectivity

In a study published in Nature Communications, researchers synthesized multiple analogs of this compound to optimize its potency at the D3R while minimizing activity at the D2R. The optimized analogs demonstrated enhanced selectivity and efficacy in mediating β-arrestin recruitment assays .

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective properties of compounds related to this structure in dopaminergic neuron models derived from induced pluripotent stem cells (iPSCs). The findings suggested that these compounds could protect against neurodegeneration, indicating potential therapeutic applications in neuropsychiatric disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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